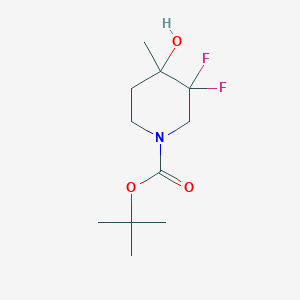

tert-butyl 3,3-Difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-butyl 3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate derivatives involves multiple steps, starting from readily available reagents. An efficient synthesis route was demonstrated for a similar compound, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, indicating a possible pathway for synthesizing the difluoro derivative. This process includes S_N2 substitution, reduction, oxidation, and acylation steps, highlighting the compound's synthetic accessibility and the potential for industrial scale-up due to the simplicity and high yield of the method (Chen Xin-zhi, 2011).

Molecular Structure Analysis

X-ray studies and density functional theory (DFT) analyses provide insights into the molecular structure of related tert-butyl piperidine-1-carboxylate compounds. These studies reveal details about the crystal structure, including hydrogen bonding patterns and molecular packing, which are crucial for understanding the compound's reactivity and properties. For instance, X-ray crystallography of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate showcases the molecule's conformation and the orientation of side chains, affecting its chemical behavior and interaction with other molecules (C. Didierjean et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of tert-butyl 3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate derivatives is influenced by their functional groups and molecular structure. For example, the presence of the tert-butyl group and the piperidine ring provides a framework for various chemical reactions, such as nucleophilic substitutions and cycloadditions. These reactions are foundational for modifying the compound's structure to produce derivatives with specific chemical properties. Studies on similar compounds demonstrate the versatility of the tert-butyl piperidine framework in synthetic chemistry, allowing for the introduction of different functional groups and the synthesis of complex molecules (Rianne A. G. Harmsen et al., 2011).

Aplicaciones Científicas De Investigación

Decomposition and Environmental Remediation

One research area focuses on the decomposition of methyl tert-butyl ether (MTBE) in environmental contexts, highlighting the application of radio frequency (RF) plasma reactors for decomposing air toxics, including MTBE, by adding hydrogen in a cold plasma reactor. This process demonstrates the feasibility of converting MTBE into less harmful compounds, such as CH4, C2H4, and C2H2, showcasing a potential method for environmental remediation of MTBE pollution (Hsieh et al., 2011).

Synthetic Applications in Medicinal Chemistry

The synthetic routes of vandetanib, a therapeutic agent, were reviewed to identify more efficient production methods. In this context, tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate is analyzed for its role in synthesizing vandetanib through various chemical transformations, indicating its importance in developing pharmaceuticals (Mi, 2015).

Bioremediation and Environmental Impact

Research on MTBE biodegradation emphasizes its transformation and mineralization under aerobic conditions, exploring the metabolic pathways and enzymes involved. This highlights a broader research interest in the environmental impact and remediation of substances related to tert-butyl compounds and their derivatives (Fiorenza & Rifai, 2003).

Polymer Membrane Applications

The use of polymer membranes for purifying fuel additives, specifically the separation of methanol/MTBE mixtures via pervaporation, is explored. This research underscores the relevance of tert-butyl compounds in industrial applications and the development of technologies for cleaner fuel production (Pulyalina et al., 2020).

Propiedades

IUPAC Name |

tert-butyl 3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F2NO3/c1-9(2,3)17-8(15)14-6-5-10(4,16)11(12,13)7-14/h16H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRSGOBCIZAFHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1(F)F)C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 3,3-Difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2495094.png)

![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2495100.png)

![3-(2,5-dimethylbenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2495105.png)

![4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one](/img/structure/B2495106.png)

![(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2495108.png)

![5-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2495110.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2495112.png)